4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Description
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a para-nitrophenoxy methyl group.
Properties
IUPAC Name |
4-[(4-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10;/h1-4,10,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIMXEZKBHFYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-57-1 | |
| Record name | Piperidine, 4-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-[(4-Aminophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: Piperidine and 4-nitrophenol.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is C12H16ClN2O3, characterized by a piperidine ring substituted with a nitrophenoxy group. This structure enhances its solubility and reactivity, making it suitable for diverse applications.
Scientific Research Applications
1. Medicinal Chemistry:
- Antidepressants and CNS Disorders: Compounds similar to this compound have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs) and treatments for conditions such as anxiety, depression, and obsessive-compulsive disorders .
- Antimicrobial Activity: Studies have shown that piperidine derivatives can exhibit antimicrobial properties against various bacterial strains, indicating potential therapeutic applications in combating infections.
2. Biological Research:
- Enzyme Inhibition Studies: This compound can be utilized to study enzyme interactions and inhibition mechanisms. Its structure allows it to bind effectively to enzyme active sites, providing insights into biochemical pathways.
- Receptor Binding Studies: The compound's ability to modulate receptor functions makes it valuable in pharmacological research aimed at understanding receptor-ligand interactions.
3. Industrial Applications:
- Synthesis of Specialty Chemicals: The unique chemical properties of this compound facilitate its use as a building block in the synthesis of more complex molecules for industrial applications.
- Development of New Materials: Its reactivity can be harnessed in the production of advanced materials with specific functional properties.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The findings indicated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-[(4-Nitrophenoxy)methyl]piperidine | Staphylococcus aureus | 32 |
| 4-[(4-Nitrophenoxy)methyl]piperidine | Escherichia coli | 64 |
| 4-[(4-Nitrophenoxy)methyl]piperidine | Candida albicans | 128 |
These results suggest its potential as an antimicrobial agent.
Case Study 2: CNS Activity
Research on piperidine derivatives has highlighted their utility in treating central nervous system disorders. The structural modifications in compounds like this compound have been shown to enhance their efficacy as SSRIs, providing a foundation for further drug development aimed at improving mental health treatment options .
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Compound: 3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride (CAS 1219982-62-3)
- Molecular Formula : C₁₂H₁₆ClN₂O₃
- Molecular Weight : 272.73 g/mol
- Key Differences :
- The nitro group is at the 3-position on the piperidine ring instead of the 4-position.
- Positional isomers often exhibit divergent physicochemical properties due to steric and electronic effects. For instance, the 3-nitro isomer may display altered solubility or metabolic stability compared to the para-substituted target compound .
Substituent Variations on the Phenoxy Ring
a. 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride
- Substituents: Chloro (-Cl) and ethyl (-C₂H₅) groups at the 4- and 3-positions of the phenoxy ring.
- Molecular Formula: C₁₅H₂₁Cl₂NO (inferred from and ).
- Ethyl groups introduce steric bulk, which may reduce reactivity in sterically sensitive environments .
b. 4-[(2-Nitrophenoxy)methyl]piperidine Hydrochloride
- Substituents: Nitro group at the ortho position on the phenoxy ring.
- The ortho-nitro derivative may exhibit lower thermal stability compared to the para isomer .
Piperidine Derivatives with Bulky Aromatic Groups
Compound : 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
- Molecular Formula: C₁₈H₂₂ClNO
- Molecular Weight : 303.83 g/mol
- Key Differences :
- The diphenylmethoxy group significantly increases hydrophobicity, reducing water solubility.
- Melting Point : 200–207°C, higher than typical nitro-substituted analogs due to enhanced crystalline packing from aromatic groups.
- Safety data indicate stringent handling requirements, including ventilation and protective gear, suggesting higher toxicity risks compared to the target compound .
Halogen-Substituted Analogs
Compound: 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine Hydrochloride (CAS 1219972-50-5)
- Molecular Formula: C₁₅H₂₃BrClNO
- Molecular Weight : 348.70 g/mol
- The bromo substituent may improve binding affinity in biological systems, while isopropyl adds steric bulk .
Trifluoromethyl-Substituted Analogs
Compound : Piperidine, 4-[[4-(trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS 193357-81-2)
- Molecular Formula : C₁₄H₁₇ClF₃N
- Molecular Weight : 307.74 g/mol
- Key Differences: The trifluoromethyl (-CF₃) group is highly electronegative and lipophilic, enhancing metabolic stability and membrane permeability.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|---|
| 4-[(4-Nitrophenoxy)methyl]piperidine HCl | N/A | C₁₂H₁₆ClN₂O₃ | 272.73 | 4-nitrophenoxy | N/A | Strong electron-withdrawing nitro group |
| 3-[(4-Nitrophenoxy)methyl]piperidine HCl | 1219982-62-3 | C₁₂H₁₆ClN₂O₃ | 272.73 | 3-nitrophenoxy | N/A | Positional isomer with altered reactivity |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy | 200–207 | High hydrophobicity, stringent safety needs |
| 4-[(2-Nitrophenoxy)methyl]piperidine HCl | N/A | C₁₂H₁₆ClN₂O₃ | 272.73 | 2-nitrophenoxy | N/A | Steric hindrance from ortho nitro |
| 4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl | 193357-81-2 | C₁₄H₁₇ClF₃N | 307.74 | Trifluoromethylphenyl | N/A | Enhanced metabolic stability |
| 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine HCl | 1219972-50-5 | C₁₅H₂₃BrClNO | 348.70 | Bromo, isopropyl | N/A | Halogen bonding potential |
Key Research Findings
- Electronic Effects : Nitro groups enhance electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to chloro or alkyl-substituted analogs .
- Biological Implications : Trifluoromethyl and bromo derivatives show improved pharmacokinetic profiles (e.g., longer half-life) due to resistance to enzymatic degradation .
- Safety Profiles : Compounds with bulky aromatic groups (e.g., diphenylmethoxy) require rigorous safety protocols, while nitro derivatives may pose risks related to nitroreduction byproducts .
Biological Activity
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇ClN₂O₃
- CAS Number : 1220029-57-1
- Molecular Weight : 270.73 g/mol
The compound features a piperidine ring substituted with a nitrophenoxy group, which is crucial for its biological activity. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.
The mechanism of action of this compound involves:
- Interaction with Receptors : The piperidine moiety can interact with various receptors, potentially modulating their activity.
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may further interact with biological targets.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Nitrophenoxy Derivative | 50 | Staphylococcus aureus |
| 4-Nitrophenoxy Derivative | 62.5 | Escherichia coli |
| 4-Nitrophenoxy Derivative | 250 | Candida albicans |
These values indicate that the compound's derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several piperidine derivatives, including those similar to this compound. The results showed a strong correlation between structural modifications and increased antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . -
Antifungal Activity :
Another investigation focused on the antifungal properties of piperidine derivatives, demonstrating that certain modifications led to enhanced activity against Candida albicans, with MIC values significantly lower than standard antifungals .
Research Findings
Recent literature has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : It has been suggested that similar compounds may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .
- Cytotoxicity Studies : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting further exploration into its anticancer properties .
Q & A
Basic Research Question
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 254 nm (nitro group absorption).
- NMR : Confirm absence of unreacted 4-nitrophenol (δ 8.1–8.3 ppm aromatic protons) .
- Stability Testing :
- Thermal Stability : Differential scanning calorimetry (DSC) to detect decomposition above 200°C.
- Light Sensitivity : Store in amber vials; monitor UV-vis spectral changes under prolonged light exposure .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation hazards.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the nitro group .
How can researchers resolve contradictions in reported solubility data for this compound?
Advanced Research Question
Discrepancies in solubility (e.g., water vs. organic solvents) often arise from:
- Crystalline Form : Polymorphs or hydrate formation alter solubility. Characterize via X-ray diffraction .
- pH Effects : Protonation of the piperidine nitrogen enhances water solubility at acidic pH. Conduct solubility studies in buffered solutions (pH 1–7) .
- Co-solvents : Use ethanol or DMSO to improve solubility in biological assays .
What advanced techniques are used to study the reactivity of the nitro group in this compound?
Advanced Research Question
- Electrochemical Analysis : Cyclic voltammetry to assess nitro group reduction potentials (e.g., at −0.5 V vs. Ag/AgCl) .
- Kinetic Studies : Monitor nitro group substitution reactions (e.g., with thiols) via UV-vis spectroscopy at 400 nm .
- Computational Modeling : Density functional theory (DFT) to predict reaction pathways and transition states .
How does the structural modification of the piperidine ring impact biological activity?
Advanced Research Question
- SAR Studies : Compare with analogs (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride) to evaluate:
- In Vivo Toxicity : Structural analogs show hepatotoxicity at >100 mg/kg; conduct dose-response studies in rodent models .
What methodologies are recommended for detecting and quantifying degradation products?
Advanced Research Question
- LC-MS/MS : Identify hydrolysis products (e.g., 4-nitrophenol) using a QTOF mass spectrometer in negative ion mode .
- Forced Degradation Studies :
- Acidic Conditions : 0.1 M HCl at 60°C for 24 hours.
- Oxidative Stress : 3% H2O2 at room temperature .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines .
How can researchers address the lack of ecotoxicological data for this compound?
Advanced Research Question
- Read-Across Approaches : Use data from structurally similar compounds (e.g., 4-nitrophenol derivatives) to estimate:
- Microcosm Studies : Evaluate soil mobility and bioaccumulation in simulated ecosystems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
